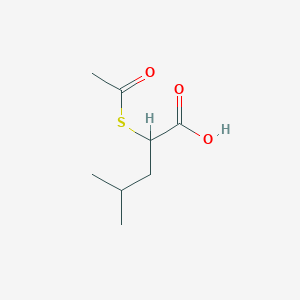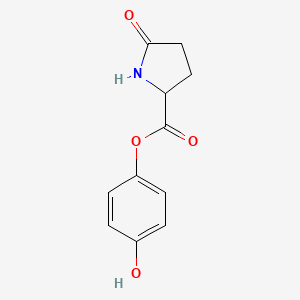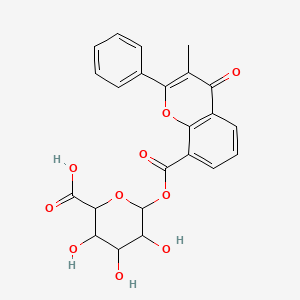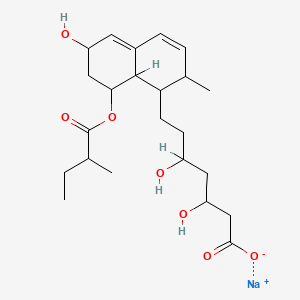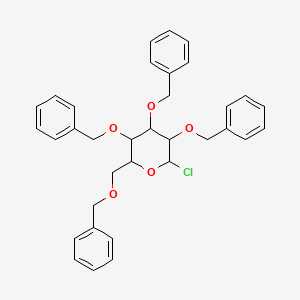![molecular formula C25H29NO6 B12320927 (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Fmoc-3-amino-adipic acid-1-tert-butyl ester is a compound used extensively in organic synthesis, particularly in the field of peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine functionalities during peptide synthesis. The tert-butyl ester group serves as a protecting group for carboxylic acids, providing stability against various nucleophiles and reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-Fmoc-3-amino-adipic acid-1-tert-butyl ester typically involves the protection of the amino and carboxyl groups of 3-amino-adipic acid. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to directly afford tert-butyl esters with free amino groups . Another method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate to prepare tert-butyl esters from t-butanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protecting group strategies. The use of mineral acid-catalyzed addition of isobutene to amino acids is a popular method due to the availability of starting materials and good chemical yields .
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-3-amino-adipic acid-1-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents include KMnO4 and OsO4.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .
Scientific Research Applications
®-Fmoc-3-amino-adipic acid-1-tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In peptide synthesis, it serves as a protected amino acid derivative, facilitating the construction of complex peptides and proteins . It is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of ®-Fmoc-3-amino-adipic acid-1-tert-butyl ester involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the tert-butyl ester is removed under acidic conditions . This allows for selective deprotection and subsequent coupling reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-glutamic acid 1-tert-butyl ester: Used in solid-phase peptide synthesis to make unique peptides containing glutamate tert-butyl ester residues.
D-Glutamic acid 1-tert-butyl ester: Widely used in the pharmaceutical and food industries as an intermediate.
Uniqueness
®-Fmoc-3-amino-adipic acid-1-tert-butyl ester is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHCALVMGCTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
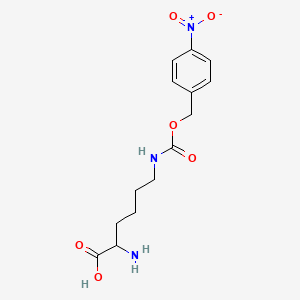
![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
![9-Fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320854.png)
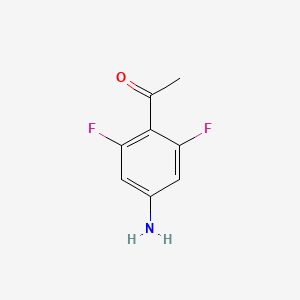
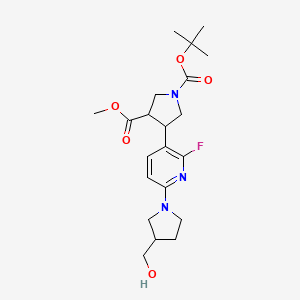
![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
![4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione](/img/structure/B12320875.png)

![2-(17-Hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)acetonitrile](/img/structure/B12320887.png)
